7-Bromo-5-phenylbenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8BrNO |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
7-bromo-5-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C13H8BrNO/c14-11-6-10(9-4-2-1-3-5-9)7-12-13(11)16-8-15-12/h1-8H |
InChI Key |
LIKKPOKOIOJEEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=C2)Br)OC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 5 Phenylbenzo D Oxazole
General Strategies for Benzo[d]oxazole Ring Formation
The construction of the benzo[d]oxazole scaffold is a well-established area of organic synthesis, with numerous methods developed to achieve this bicyclic structure. researchgate.net These strategies primarily revolve around the formation of the oxazole (B20620) ring fused to a benzene (B151609) ring, typically starting from ortho-substituted anilines.
To synthesize the target molecule, 7-Bromo-5-phenylbenzo[d]oxazole, a logical precursor would be 2-amino-4-bromo-6-phenylphenol. The general synthetic strategies discussed below are presented in the context of their applicability to this or structurally related precursors.
Condensation Reactions Utilizing 2-Aminophenols as Precursors
The most traditional and widely employed method for synthesizing benzo[d]oxazoles is the condensation of a 2-aminophenol (B121084) with a carbonyl-containing compound. rsc.org This approach is highly versatile, allowing for the introduction of various substituents at the 2-position of the benzo[d]oxazole ring. rsc.orgrsc.org
The reaction between 2-aminophenols and aldehydes or carboxylic acids represents a direct and common route to 2-substituted benzo[d]oxazoles. rsc.org The reaction with an aldehyde typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. Various catalysts and reaction conditions have been developed to promote this transformation efficiently. rsc.orgnih.gov For instance, a one-pot synthesis of 2-phenyl benzoxazole (B165842) derivatives has been reported using a palladium-supported nanocatalyst with oxygen as the oxidant. rsc.org Another green chemistry approach utilizes a magnetic nanomaterial-supported Lewis acidic ionic liquid under solvent-free sonication. nih.gov
Similarly, the condensation with carboxylic acids, often requiring high temperatures or the use of dehydrating agents like polyphosphoric acid, is a classic method. researchgate.net More modern variations employ catalysts to facilitate the reaction under milder conditions. For example, a dual acidic (Brønsted and Lewis) hafnium-based metal-organic framework has been used to catalyze the condensation of 2-aminophenol with benzoyl chloride under microwave irradiation. rsc.org
Table 1: Selected Catalytic Systems for Benzo[d]oxazole Synthesis from 2-Aminophenols and Aldehydes/Acids
| Catalyst/Reagent | Co-reactant | Solvent | Temperature (°C) | Yield (%) | Reference |
| Palladium-supported Nanocatalyst | Aldehyde | DMF | 80 | 83-95 | rsc.org |
| LAIL@MNP | Aldehyde | Solvent-free (sonication) | 70 | up to 90 | nih.gov |
| Hf-BTC | Benzoyl Chloride | Solvent-free (microwave) | 120 | 30-85 | rsc.org |
| Samarium triflate | Aldehyde | Water | Mild | - | organic-chemistry.org |
LAIL@MNP: Lewis acidic ionic liquid@magnetic nanoparticle; Hf-BTC: Hafnium-based metal-organic framework
Beyond aldehydes and carboxylic acids, other reagents can be effectively condensed with 2-aminophenols to yield benzo[d]oxazoles. rsc.org Orthoesters provide a pathway to 2-substituted benzo[d]oxazoles, and this reaction can be catalyzed by both Brønsted and Lewis acids. organic-chemistry.orgnih.gov This method is noted for its efficiency and the ability to introduce various functional groups. organic-chemistry.org
The reaction with isothiocyanates offers a route to 2-aminobenzoxazole (B146116) derivatives, which can be valuable intermediates for further functionalization. researchgate.net Similarly, alkynones have been utilized as reaction partners for 2-aminophenols to construct the benzo[d]oxazole ring system. rsc.org
Cyclization Reactions in Benzo[d]oxazole Synthesis
Intramolecular cyclization reactions are a powerful alternative for forming the benzo[d]oxazole ring. A common strategy involves the cyclization of ortho-haloanilides, such as N-(2-bromophenyl)benzamides. organic-chemistry.org These reactions are often catalyzed by copper, with systems like copper(I) iodide (CuI) and 1,10-phenanthroline (B135089) being effective. organic-chemistry.org The mechanism is thought to proceed through an oxidative addition/reductive elimination pathway. organic-chemistry.org The reactivity of the starting material often follows the order of I > Br > Cl for the halogen substituent. organic-chemistry.org
Another approach involves the base-induced cyclization of anilides derived from 2-fluoroanilines. nih.gov In this method, deprotonation of the amide nitrogen is followed by an intramolecular nucleophilic aromatic substitution (O-SNAr) to form the oxazole ring. The efficiency of this cyclization is dependent on the nature of electron-withdrawing groups present on the aniline (B41778) ring. nih.gov
A combination of a Brønsted acid and CuI has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones, tolerating a range of substituents on the 2-aminophenol, including bromo groups. organic-chemistry.org
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. nih.govresearchgate.net While specific MCRs for this compound are not explicitly detailed in the reviewed literature, general MCRs for heterocyclic synthesis are well-documented. For instance, a silver-catalyzed tandem condensation reaction of 2-aminophenols, formaldehyde, and benzenethiols has been developed to produce 2-(phenylsulphinyl)benzo[d]oxazole derivatives. nih.govrsc.org This demonstrates the potential of MCRs to construct the benzo[d]oxazole core in a single step from simple precursors. nih.gov
Flow Synthesis Approaches for Benzo[d]oxazole Scaffolds
Continuous flow synthesis has emerged as a powerful technology for chemical manufacturing, offering advantages in terms of safety, efficiency, and scalability. durham.ac.uk The synthesis of oxazole scaffolds has been successfully adapted to flow chemistry. durham.ac.ukresearchgate.net A fully automated, multipurpose mesofluidic flow reactor has been developed for the synthesis of 4,5-disubstituted oxazoles. durham.ac.uk This system utilizes columns of solid-supported reagents to facilitate reactions and purifications. durham.ac.uk While this example focuses on oxazoles rather than benzo[d]oxazoles, the principles are transferable. Such a system could be envisioned for the synthesis of this compound, where the precursor, 2-amino-4-bromo-6-phenylphenol, could be reacted with a suitable partner in a continuous flow setup, potentially with in-line purification, to generate the target compound on demand. durham.ac.uk
Regioselective Bromination of Benzo[d]oxazole Systems
The selective introduction of a bromine atom at the C7 position of the benzo[d]oxazole scaffold is a crucial step in the synthesis of the target compound. This transformation requires precise control of regioselectivity to avoid the formation of unwanted isomers.
Transition Metal-Catalyzed Halogenation at C7 Position
Transition metal catalysis has emerged as a powerful tool for the regioselective C-H functionalization of heterocyclic compounds. researchgate.net In the context of benzo[d]oxazole halogenation, ruthenium-based catalysts have demonstrated remarkable efficacy in directing bromination to the C7 position. rsc.orgrsc.org
A notable method employs a ruthenium catalyst, such as Ru(p-cymene)(MeCN)₃₂, with N-bromosuccinimide (NBS) as the bromine source. rsc.org This system achieves excellent yields and high selectivity for C7 bromination of 2-arylbenzo[d]oxazoles. rsc.org The reaction is typically carried out in a solvent like acetonitrile (B52724) (MeCN) at elevated temperatures. rsc.org Mechanistic studies, including density functional theory (DFT) calculations, suggest that the ruthenium-catalyzed C7-halogenation likely proceeds through a single-electron-transfer (SET) radical process. rsc.orgrsc.org
In contrast, rhodium-based catalysts tend to favor halogenation at the ortho-position of the 2-aryl substituent. rsc.orgrsc.org However, C7-halogenation has been observed as a side reaction with rhodium catalysis, particularly with 5-methyl-2-(p-substituted)arylbenzo[d]oxazoles. researchgate.netrsc.org The differing regioselectivity between ruthenium and rhodium catalysts is attributed to differences in their catalytic cycles, with the rhodium-catalyzed reaction likely proceeding via a redox-neutral Sₙ2-type mechanism. rsc.orgrsc.org
Table 1: Transition Metal-Catalyzed C7-Bromination of 2-Arylbenzo[d]oxazoles
| Catalyst | Halogen Source | Position of Bromination | Proposed Mechanism | Reference |
| Ru(p-cymene)(MeCN)₃₂ | N-bromosuccinimide (NBS) | C7 | Single-Electron-Transfer (SET) | rsc.orgrsc.org |
| Rhodium-based catalysts | N-bromosuccinimide (NBS) | Primarily ortho-aryl (C7 as side product) | Redox-neutral Sₙ2-type | rsc.orgrsc.org |
Influence of Substituents on Bromination Regioselectivity
The electronic and steric properties of substituents on the benzo[d]oxazole ring system can significantly influence the regioselectivity of bromination. In the case of benzo[d]oxazol-2(3H)-one derivatives, the oxazolone (B7731731) ring acts as an electron-withdrawing group, directing electrophilic substitution to the C7 position, which is para to the nitrogen atom. This inherent electronic preference leads to highly regioselective bromination at the 7-position.
For 2-arylbenzo[d]oxazoles undergoing ruthenium-catalyzed C7 bromination, the electronic nature of the substituent on the 2-aryl ring does not appear to have a significant impact on the reaction's efficiency. rsc.org This suggests that the catalytic cycle is robust and tolerant of a range of electronic variations on the phenyl substituent. In contrast, for non-catalyzed electrophilic aromatic bromination, the presence of electron-donating or electron-withdrawing groups on the phenyl ring of phenylthioureas can affect the outcome, with highly activating groups sometimes leading to competing ring bromination. nih.gov
Introduction of Phenyl Substituents onto the Benzo[d]oxazole Core
The installation of a phenyl group at a specific position on the benzo[d]oxazole skeleton is another key synthetic challenge. Various strategies have been developed for this purpose, primarily focusing on the synthesis of 2-phenylbenzo[d]oxazoles or the sequential functionalization of a pre-formed benzo[d]oxazole core.
Strategies for 2-Phenylbenzo[d]oxazole Synthesis
The most common and direct approach to 2-phenylbenzo[d]oxazoles involves the condensation of a 2-aminophenol with a benzoic acid derivative or a benzaldehyde (B42025). nih.govnih.govacs.org This cyclization can be promoted by various catalysts, including Brønsted or Lewis acids. acs.org For instance, a sustainable method utilizes a Brønsted acidic ionic liquid gel as a recyclable catalyst for the solvent-free condensation of 2-aminophenol and benzaldehyde. acs.org
Another strategy involves a two-step process where 2-aminophenols are first condensed with a benzaldehyde to form an imine intermediate, which then undergoes cyclization. nih.gov This method is particularly useful for synthesizing 2-phenylbenzo[d]oxazoles with various substituents on the phenyl ring. nih.gov
More advanced methods include transition metal-catalyzed cross-coupling reactions. For example, palladium-catalyzed reactions have been developed for the direct C-H arylation of benzoxazoles with aryl halides. mdpi.com
Table 2: Selected Synthetic Methods for 2-Phenylbenzo[d]oxazoles
| Reactants | Catalyst/Conditions | Key Features | Reference |
| 2-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel, solvent-free, 130 °C | High yields, recyclable catalyst, green method | acs.org |
| 2-Hydroxyanilines, Benzaldehyde | Ethanol, two-step (condensation then cyclization) | Good for substituted phenyl rings | nih.gov |
| 2-Aminophenols, Benzoic acids | Acid-mediated cyclization | Common and versatile method | nih.gov |
| Benzoxazole, Aryl halide | Palladium catalyst | Direct C-H arylation | mdpi.com |
Sequential Functionalization Approaches for Phenyl Substitution
An alternative to constructing the phenyl-substituted benzo[d]oxazole in a single step is to introduce the phenyl group onto a pre-existing, functionalized benzo[d]oxazole core. This approach often relies on cross-coupling reactions where a halogenated benzo[d]oxazole is coupled with a phenylboronic acid or a similar organometallic reagent.
The bromine substituent at the C7 position of 7-bromobenzo[d]oxazole (B592045) serves as a versatile handle for such transformations. Suzuki and Sonogashira cross-coupling reactions are commonly employed to form new carbon-carbon bonds at the C7 position, allowing for the introduction of aryl and alkynyl groups. rsc.orgrsc.org For the synthesis of this compound, a plausible sequential approach would involve the initial synthesis of a 5-bromo- or 5-halobenzo[d]oxazole, followed by a Suzuki coupling to introduce the phenyl group at C5, and then a regioselective bromination at C7.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through both convergent and divergent strategies.
A convergent synthesis would involve the preparation of two or more complex fragments that are then joined together in the final stages of the synthesis. For instance, one could synthesize a 4-bromo-2-aminophenol and a phenyl-containing building block, which are then condensed and cyclized to form the target molecule. Another convergent approach could involve the synthesis of a 7-bromo-5-halobenzo[d]oxazole and a phenylboronic acid, which are then coupled via a Suzuki reaction.
A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. In this context, a 5-phenylbenzo[d]oxazole (B1622685) could be a key intermediate. This intermediate could be synthesized and then subjected to regioselective bromination at the C7 position to yield the desired this compound. This approach allows for the late-stage introduction of the bromine atom, which can be advantageous.
Catalytic Systems in the Synthesis of Benzo[d]oxazole Derivatives
The formation of the benzoxazole core, a significant heterocyclic motif in medicinal and materials chemistry, is frequently accomplished through catalytic methods. These approaches offer advantages in efficiency, selectivity, and substrate scope over classical condensation reactions.
Metal-Catalyzed Reactions (e.g., Palladium, Copper, Ruthenium, Silver)
Transition metals are at the forefront of benzoxazole synthesis, catalyzing key bond formations through various mechanisms.
Palladium: Palladium catalysts are renowned for facilitating complex transformations and have been applied to benzoxazole synthesis. acs.orgresearchgate.net A one-pot cascade process catalyzed by palladium can be used to prepare benzoxazoles from aryl halides and aminophenols. acs.org This method is believed to proceed via oxidative addition of the aryl halide to the palladium catalyst, followed by isocyanide insertion and subsequent reaction with the aminophenol to form the benzoxazole ring. acs.org Another palladium-catalyzed approach involves the cleavage of carbon-carbon triple bonds with o-aminophenol to afford benzoxazoles. rsc.org Palladium-catalyzed direct C-H arylation of the benzoxazole core itself, particularly at the C7 position, has also been reported, offering a route to functionalize the pre-formed heterocycle. organic-chemistry.org
Copper: Copper catalysis is a versatile and cost-effective tool for synthesizing benzoxazole derivatives. A general method involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides, where CuI and 1,10-phenanthroline are an effective catalyst-ligand combination. acs.org This reaction is thought to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) cycle. acs.org
A highly relevant method for the synthesis of 7-substituted benzoxazoles involves a copper(II)-catalyzed regioselective C-H functionalization and C-O bond formation. acs.orgnih.govrsc.org This protocol uses air as the terminal oxidant and has a high tolerance for various functional groups. acs.orgnih.gov The presence of a directing group at the meta-position of the starting anilide markedly improves the reaction's efficacy and selectively produces 7-substituted benzoxazoles under relatively mild conditions. acs.orgnih.gov This strategy is particularly pertinent for the synthesis of this compound. Other copper-catalyzed methods include the direct arylation of benzoxazole C-H bonds with aryl iodides and the hydroamination of alkynones with 2-aminophenols. acs.orgnih.gov
| Starting Material | Catalyst/Ligand | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| o-Haloanilides | CuI / 1,10-phenanthroline | - | Benzoxazoles | Good | acs.org |
| Anilides with meta-directing group | Cu(II) | o-Dichlorobenzene, 160 °C, Air | 7-Substituted Benzoxazoles | High | acs.orgnih.gov |
| 2-Bromoanilines and Acyl Chlorides | CuI / 1,10-phenanthroline | Cs2CO3, Microwave (210 °C, 15 min) | Benzoxazoles | Good | organic-chemistry.org |
| 2-Aminophenols and β-Diketones | CuI / TsOH·H2O | Acetonitrile, 80°C, 16h | 2-Substituted Benzoxazoles | 64-89% | chemicalbook.com |
Ruthenium: Ruthenium-catalyzed reactions also provide a pathway to benzoxazoles. For instance, the innate benzoxazole moiety can act as a directing group for Ru(II)-catalyzed C-H arylation of 2-arylbenzoxazoles, allowing for functionalization at the ortho C-H position of the C2-aryl ring. tandfonline.com
Silver: Silver catalysts have been employed in the synthesis of benzoxazoles, often through oxidative cyclization. A method using silver carbonate (Ag₂CO₃) has been developed for the synthesis of highly functionalized benzoxazoles from imines. researchgate.netnih.gov This reaction is noted for its mild conditions and tolerance of a wide array of functional groups, including halides, esters, and boronic acids. researchgate.netnih.gov Another approach involves a silver-catalyzed tandem condensation reaction to produce 2-(phenylsulphinyl)benzo[d]oxazole derivatives. nih.gov Silver additives, such as silver benzoate, have also been shown to facilitate copper-catalyzed C-N coupling reactions in the synthesis of complex heterocyclic systems involving oxazoles. acs.org
| Starting Material | Catalyst/Reagent | Conditions | Product Type | Yield Range | Reference |
|---|---|---|---|---|---|
| Imines (from 2-aminophenols and aldehydes) | Ag₂CO₃ / K₂CO₃ | Acetonitrile, Reflux, 16h | Substituted Benzoxazoles | 23-95% | researchgate.net |
| 2-Aminophenols, Formaldehyde, Benzenethiols | AgOAc / Ligand / Cs₂CO₃ | DMSO, 110 °C, 24h | 2-(Phenylsulphinyl)benzo[d]oxazoles | - | nih.gov |
Nanocatalysis and Ionic Liquid Catalysis
In the quest for more sustainable and efficient synthetic methods, nanocatalysts and ionic liquids have emerged as powerful tools in benzoxazole synthesis.
Nanocatalysis: Nanocatalysts offer high surface-area-to-volume ratios, leading to enhanced reactivity and often allowing for easier recovery and recycling. acs.org Copper(II) oxide and copper(II) ferrite (B1171679) nanoparticles have been successfully used as recyclable heterogeneous catalysts for the synthesis of benzoxazoles. acs.org These methods are often ligand-free and the catalysts can be recovered using an external magnet and reused multiple times without a significant drop in activity. acs.org
Ionic Liquid Catalysis: Ionic liquids (ILs) are valued as environmentally benign solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability. A reusable Brønsted acidic ionic liquid gel (BAIL gel) has been shown to be an efficient heterogeneous catalyst for the condensation of 2-aminophenols with aldehydes to form benzoxazoles under solvent-free conditions. nih.gov This method boasts high yields, a recyclable catalyst, and simple work-up procedures. nih.gov
Catalyst-Free and Green Chemistry Methodologies
The principles of green chemistry, which aim to reduce waste and use less hazardous substances, have driven the development of catalyst-free and environmentally friendly methods for benzoxazole synthesis. Sustainable methods such as microwave irradiation, ultrasound, and mechanochemical reactions have been employed to synthesize benzoxazole derivatives in high yields with significantly reduced reaction times compared to conventional heating. One approach involves the aerobic oxidation of imines, generated from 2-aminophenols and aldehydes, catalyzed by cyanide in a deep eutectic solvent, which is considered a green reaction medium.
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.
Palladium-Catalyzed Mechanism: For the palladium-catalyzed synthesis of benzoxazoles from aryl halides and aminophenols, the proposed mechanism often starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. acs.org This is followed by the insertion of a third component, like an isocyanide, into the aryl-palladium bond. The resulting complex then reacts with the aminophenol, leading to a cyclization event that forms the oxazole ring and regenerates the active palladium catalyst. acs.org
Copper-Catalyzed Mechanism: In the copper-catalyzed cyclization of ortho-haloanilides, the mechanism is believed to involve a Cu(I)/Cu(III) catalytic cycle. acs.org The cycle likely begins with the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by intramolecular C-O bond formation via reductive elimination to yield the benzoxazole product and regenerate the Cu(I) catalyst. acs.org For the synthesis of 7-substituted benzoxazoles via C-H functionalization, the mechanism involves a directing group on the anilide that facilitates a regioselective C-H activation and subsequent C-O bond formation, catalyzed by a Cu(II) species under an air atmosphere. acs.orgnih.gov In other copper-catalyzed reactions, such as the hydroamination of alkynones, preliminary mechanistic studies suggest the reaction proceeds through the initial copper-catalyzed hydroamination, followed by an intramolecular cyclization of the resulting β-iminoketone intermediate. nih.gov
Silver-Catalyzed Mechanism: In the silver carbonate-mediated oxidation of imines to benzoxazoles, while the detailed mechanism is still under investigation, it is believed that the silver salt acts as an oxidant to facilitate the cyclization and subsequent aromatization to the benzoxazole ring. researchgate.netnih.gov The reaction proceeds even in the absence of silver, albeit more slowly, suggesting that atmospheric oxygen also plays a role, but the silver salt is crucial for achieving high conversion rates efficiently. nih.gov
Chemical Reactivity and Functionalization of 7 Bromo 5 Phenylbenzo D Oxazole
Reactivity at the Bromine Center
The bromine atom at the 7-position of the benzoxazole (B165842) ring is a primary site for functionalization, particularly through transition metal-catalyzed cross-coupling reactions.
The carbon-bromine bond in 7-Bromo-5-phenylbenzo[d]oxazole is susceptible to oxidative addition by palladium(0) catalysts, initiating catalytic cycles for various cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.net For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 7-position. The reaction is tolerant of various functional groups and often proceeds with high yields. rsc.org The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction conditions. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromo-Substituted Heterocycles
| Bromo-Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Mono-, di-, and tri-arylated products | Variable | libretexts.org |
The Sonogashira coupling provides a route to synthesize arylalkynes by coupling an aryl halide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgyoutube.com This reaction would enable the introduction of an alkynyl functional group at the 7-position of the benzoxazole core, which can serve as a versatile handle for further transformations. The reaction conditions are generally mild, often performed at room temperature. wikipedia.orgmdpi.com The reactivity of aryl halides in Sonogashira coupling follows the trend I > Br > Cl. wikipedia.org
Table 2: Examples of Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Ref |
|---|---|---|---|---|---|---|---|
| Bromobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | Diphenylacetylene | researchgate.net |
Direct nucleophilic aromatic substitution (SNA r) at the bromine center of this compound is generally challenging. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. libretexts.orglumenlearning.commasterorganicchemistry.com In this compound, the absence of such activating groups makes the aromatic ring less susceptible to nucleophilic attack.
Functionalization of the Phenyl Substituent
The phenyl group at the 5-position of the benzoxazole ring can undergo electrophilic aromatic substitution. The benzoxazolyl group acts as a substituent on the phenyl ring, directing incoming electrophiles. Based on the electronic properties of similar heterocyclic systems, the benzoxazolyl group is expected to be a deactivating group and a meta-director for electrophilic attack on the phenyl ring. However, experimental validation for this specific substitution pattern is needed. Potential electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions, which would introduce functional groups onto the phenyl ring, further diversifying the molecular structure.
Electrophilic Aromatic Substitution on the Benzo[d]oxazole Moiety
Electrophilic aromatic substitution on the benzoxazole core itself is another potential pathway for functionalization. The outcome of such reactions is governed by the directing effects of the existing substituents (the 7-bromo and 5-phenyl groups) and the inherent reactivity of the benzoxazole ring system. youtube.com
The bromine atom is a deactivating but ortho-, para-directing group. youtube.com The phenyl group's directing effect is more complex and depends on its electronic influence on the benzoxazole system. The oxazole (B20620) ring itself influences the electron density of the fused benzene (B151609) ring. Generally, electrophilic attack on benzoxazole is expected to occur at positions with the highest electron density, which are typically the 4- and 6-positions. However, in this compound, these positions are substituted. Therefore, electrophilic attack would likely be directed to the remaining available position on the benzene ring, the 4-position, influenced by the directing effects of the bromo and phenyl groups. Steric hindrance from the adjacent phenyl group at position 5 might also influence the regioselectivity of the substitution. Common electrophilic substitution reactions include halogenation and nitration. wikipedia.orgmasterorganicchemistry.com
C-H Functionalization Strategies on the Benzo[d]oxazole Core
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of aromatic and heteroaromatic compounds. researchgate.net For the this compound core, palladium-catalyzed direct arylation could be a viable strategy to introduce new aryl groups. researchgate.net The regioselectivity of C-H activation is influenced by both electronic and steric factors. researchgate.net In the benzoxazole system, the C2-H bond is often the most acidic and reactive towards deprotonation-metalation pathways. However, other positions on the benzene ring can also be functionalized. For this compound, the most likely site for C-H functionalization, aside from the more reactive C2 position, would be the C4 position, due to electronic activation and less steric hindrance compared to the C6 position, which is flanked by the phenyl group.
Chemo- and Regioselective Transformations of this compound
The presence of multiple reactive sites in this compound allows for the exploration of chemo- and regioselective transformations.
Chemoselectivity can be achieved by tuning reaction conditions to favor the reaction at one functional group over another. For instance, in palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than C-H bonds. Therefore, cross-coupling reactions like Suzuki and Sonogashira can be performed selectively at the 7-position without affecting the C-H bonds of the benzoxazole or phenyl rings.
Regioselectivity in functionalization is crucial for synthesizing specific isomers. In electrophilic aromatic substitution, the directing effects of the existing bromo and phenyl groups will determine the position of the incoming electrophile, as discussed in section 3.3. In C-H functionalization reactions, the choice of catalyst and reaction conditions can be used to direct the reaction to a specific C-H bond. For example, conditions favoring a concerted metalation-deprotonation mechanism might favor functionalization at the most acidic C-H bond (likely C2), while other mechanisms might lead to functionalization at other positions on the benzoxazole ring.
Spectroscopic Characterization Methodologies for 7 Bromo 5 Phenylbenzo D Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
No specific ¹H NMR spectral data for 7-Bromo-5-phenylbenzo[d]oxazole is publicly available. This analysis would be crucial to identify the number of unique proton environments, their electronic surroundings, and their proximity to one another through spin-spin coupling.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Similarly, experimental ¹³C NMR data for this compound is not available in the surveyed resources. This technique is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).
Advanced NMR Techniques for Stereochemical and Conformational Analysis
Information regarding the use of advanced NMR techniques, such as COSY, HSQC, HMBC, or NOESY, for the analysis of this compound could not be found. These experiments would be instrumental in unambiguously assigning proton and carbon signals and in providing insight into the three-dimensional structure of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Specific IR absorption data for this compound is not documented in the public domain. An IR spectrum would be expected to show characteristic absorption bands for the C-Br stretching vibration, C-N and C-O stretching vibrations within the oxazole (B20620) ring, and aromatic C-H and C=C stretching and bending vibrations.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
No high-resolution mass spectrometry data for this compound has been reported in the searched literature. HRMS is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a molecule, which allows for the confirmation of its molecular formula.
Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions
There is no available UV-Vis spectroscopic data for this compound. This analysis would reveal information about the conjugated π-system of the molecule and the electronic transitions that can occur upon absorption of ultraviolet or visible light.
X-ray Crystallography for Solid-State Structural Elucidation
Although specific crystallographic data for this compound is not presently available in open-access crystallographic databases, studies on analogous compounds, such as substituted benzoxazoles and other halogenated phenyl-containing heterocycles, offer valuable insights. For instance, research on a series of 4,5-phenyloxazoles has highlighted the significant role of weak intermolecular interactions in defining their crystal architectures nih.gov. Similarly, investigations into related compounds like 6-Bromo-7-fluorobenzo[d]oxazole suggest the probable occurrence of specific intermolecular forces such as halogen bonding and π-π stacking .
Crystal Packing Analysis
The crystal packing of this compound would describe how individual molecules are arranged in a repeating three-dimensional array. This arrangement is a consequence of the molecules adopting a configuration that maximizes thermodynamic stability. The size, shape, and electronic properties of the this compound molecule, particularly the presence of the bulky phenyl group and the electronegative bromine and oxygen atoms, would be critical determinants of the packing motif.
Analysis of Intermolecular Interactions (e.g., C—H...O, C—H...π, π-π Stacking)
The supramolecular assembly of this compound in the solid state is expected to be directed by a variety of weak intermolecular interactions. These non-covalent forces, while individually weak, collectively provide the cohesive energy necessary to maintain the crystal lattice.
C—H...O Hydrogen Bonds: The presence of the oxazole ring, with its electronegative oxygen and nitrogen atoms, and multiple C-H bonds on the phenyl and benzoxazole (B165842) rings, creates the potential for the formation of weak C—H...O hydrogen bonds. These interactions, where a hydrogen atom bonded to a carbon atom interacts with an oxygen atom of a neighboring molecule, are common in organic crystal structures and play a significant role in stabilizing the crystal packing.
π-π Stacking: Aromatic rings, such as the phenyl and the fused benzene (B151609) ring of the benzoxazole core, can interact through π-π stacking. These interactions can occur in either a face-to-face or an offset (parallel-displaced) arrangement. The geometry of this stacking is influenced by the electrostatic potential of the aromatic rings. The presence of the bromine atom can further modulate the electronic nature of the benzoxazole ring system, influencing the strength and geometry of these π-π interactions. Studies on similar oxazole derivatives have indeed revealed the presence of π-π stacking interactions in their crystal structures .
Halogen Bonding: The bromine atom at the 7-position of the benzoxazole ring introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the bromine atom (the σ-hole) interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen or oxygen atom of the oxazole ring. The strength of such Br···N or Br···O halogen bonds can be comparable to that of conventional hydrogen bonds and can be a significant directional force in the crystal packing of halogenated organic compounds .
Computational Chemistry and Theoretical Studies of 7 Bromo 5 Phenylbenzo D Oxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of organic molecules, including benzoxazole (B165842) derivatives, due to its balance of accuracy and computational efficiency. nih.gov Calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine optimized geometry, vibrational frequencies, and a host of electronic parameters. researchgate.netresearchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. This gap is also crucial for evaluating potential applications in organic electronics, as it relates to the material's band gap. nih.gov For 7-Bromo-5-phenylbenzo[d]oxazole, the HOMO is expected to be distributed over the electron-rich benzoxazole ring system and the phenyl group, while the LUMO would also be delocalized across the π-conjugated system. The presence of the electron-withdrawing bromine atom and the π-conjugated phenyl group would influence the energies of these orbitals.
Table 1: Illustrative Frontier Orbital Energies and Energy Gap for this compound Note: The following values are hypothetical, based on typical results for similar substituted benzoxazole derivatives, and serve to illustrate the expected output of a DFT calculation.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -2.45 |
| Energy Gap (ΔE) | 4.05 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
In an MEP map, regions of negative electrostatic potential (typically colored red and yellow) are electron-rich and are susceptible to attack by electrophiles. For this compound, these areas are expected to be located around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring. Regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophiles, likely found around the hydrogen atoms of the aromatic rings. researchgate.net The bromine atom would also create a region of distinct potential, influencing the molecule's interaction with other species.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by translating the complex wavefunction into the intuitive language of Lewis structures, lone pairs, and bonding/anti-bonding orbitals. wisc.eduwisc.edu It is particularly useful for analyzing delocalization effects and intramolecular charge-transfer (ICT) interactions.
The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. In this compound, significant donor-acceptor interactions would include:
Delocalization from the lone pairs of the oxygen (n(O)) and nitrogen (n(N)) atoms to the antibonding π* orbitals of the fused benzene (B151609) and phenyl rings.
Interactions involving the lone pairs of the bromine atom (n(Br)) and the adjacent aromatic system.
π → π* interactions between the phenyl ring and the benzoxazole core.
Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies for this compound Note: This table presents hypothetical but representative NBO analysis results.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | π* (C=N) | 25.5 |
| LP (N) | π* (C-C)benzo | 30.2 |
| π (Phenyl) | π* (Benzoxazole) | 18.9 |
| LP (Br) | π* (C-C)benzo | 5.7 |
Global and local reactivity descriptors derived from DFT calculations offer quantitative measures of a molecule's chemical behavior. Global descriptors are calculated from the energies of the frontier orbitals. researchgate.net
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |
| Global Softness (S) | 1 / (2η) | The inverse of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability to accept electrons. |
Local reactivity is described by Fukui functions , which identify specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net These functions analyze how the electron density at a particular atom changes with the addition or removal of an electron, allowing for a precise prediction of reaction sites. researchgate.netresearchgate.net
Conformational Analysis and Stability Studies
For molecules with rotatable bonds, such as the C-C bond connecting the phenyl group to the benzoxazole core in this compound, conformational analysis is essential. DFT calculations can be used to map the potential energy surface by systematically rotating this bond. This analysis reveals the most stable conformation (the global minimum on the energy profile) and any rotational barriers. The stability of different conformers is governed by a balance of steric hindrance between the rings and electronic effects like π-conjugation, which favors planarity. researchgate.net
Theoretical Elucidation of Reaction Mechanisms
DFT is a powerful tool for investigating the mechanisms of chemical reactions. For a compound like this compound, theoretical calculations can elucidate pathways for various reactions, such as electrophilic substitution on the aromatic rings or metal-catalyzed cross-coupling reactions at the bromine site. By modeling reactants, transition states, and products, chemists can determine activation energies and reaction enthalpies. This provides a detailed, step-by-step understanding of how a reaction proceeds, which is crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamic behavior of a molecule like this compound in various environments.
For a molecule such as this compound, MD simulations could be employed to investigate its stability in an aqueous environment. Key parameters such as the Root Mean Square Deviation (RMSD) of the backbone atoms would be calculated to assess conformational stability over the simulation time. The Root Mean Square Fluctuation (RMSF) for each atom would highlight regions of higher or lower flexibility. The solvent accessible surface area (SASA) could also be monitored to understand how the molecule's exposure to the solvent changes over time.
Table 1: Representative Data from a Hypothetical MD Simulation of this compound in Water
| Simulation Parameter | Average Value | Standard Deviation | Description |
| RMSD (Å) | 1.8 | 0.3 | Measures the average distance between the atoms of the superimposed molecule and a reference structure, indicating conformational stability. |
| RMSF (Å) - Phenyl Group | 2.5 | 0.5 | Indicates higher flexibility in the phenyl substituent region. |
| RMSF (Å) - Benzoxazole Core | 1.2 | 0.2 | Suggests a more rigid core heterocyclic structure. |
| SASA (Ų) | 450 | 25 | Represents the surface area of the molecule accessible to the solvent. |
| Radius of Gyration (Å) | 5.1 | 0.1 | Measures the compactness of the molecule's structure over time. |
This table is illustrative and presents the type of data that would be generated from an MD simulation. The values are not based on published experimental data for this specific compound.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique three-dimensional map of the close contacts between molecules.
Given the structure of this compound, several key interactions would be expected. The bromine atom could participate in halogen bonding (Br···O or Br···N) or other weak contacts. The phenyl and benzoxazole rings could engage in π-π stacking interactions. Furthermore, C-H···π interactions and various van der Waals forces would contribute to the crystal's stability. The analysis of related brominated heterocyclic compounds often reveals significant contributions from H···H, C···H/H···C, and O···H/H···O contacts. nih.govnih.gov
Table 2: Percentage Contributions of Intermolecular Contacts from a Representative Hirshfeld Surface Analysis
| Contact Type | Contribution (%) | Description |
| H···H | 40.5 | Represents the most significant contribution, arising from contacts between hydrogen atoms on adjacent molecules. |
| C···H/H···C | 25.2 | Indicates the prevalence of interactions between carbon and hydrogen atoms, often part of C-H···π interactions. |
| Br···H/H···Br | 12.8 | Contacts involving the bromine atom and hydrogen atoms on neighboring molecules. |
| O···H/H···O | 8.5 | Relates to potential weak hydrogen bonding involving the oxazole oxygen atom. |
| C···C | 5.4 | Suggests the presence of π-π stacking interactions between the aromatic rings. |
| N···H/H···N | 3.1 | Contacts involving the nitrogen atom of the oxazole ring. |
| Br···C/C···Br | 2.5 | Indicates interactions between the bromine atom and carbon atoms of adjacent molecules. |
| Other | 2.0 | Includes minor contributions from other contact types (e.g., Br···O, N···C). |
This table is a representative example based on analyses of similar brominated heterocyclic compounds and is intended to illustrate the output of a Hirshfeld surface analysis. nih.govnih.gov The values are not from published data for this compound.
Advanced Applications and Potential in Organic Materials Science
7-Bromo-5-phenylbenzo[d]oxazole as a Building Block for Functional Organic Materials
The this compound molecule possesses key features that make it an attractive building block for the synthesis of functional organic materials. The benzoxazole (B165842) core is a well-known electron-accepting unit that imparts thermal stability and desirable electronic properties. The phenyl substituent at the 5-position extends the π-conjugated system, which can influence the material's absorption and emission characteristics. Furthermore, the bromine atom at the 7-position serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of the molecule's properties and its incorporation into larger macromolecular structures.
The general structure of 2-phenylbenzoxazole (B188899) derivatives has been recognized for its robustness and high photo- and thermal stability, making it a valuable fragment for creating new photoluminescent materials. nih.gov Substituted benzoxazoles are widely utilized in the development of photoluminescent materials and as components in organic light-emitting diodes (OLEDs). The synthesis of various 2-substituted benzoxazole derivatives is well-established, often involving the condensation of o-aminophenols with carboxylic acids or aldehydes. rsc.orgmdpi.comnih.gov
Electronic Structure Considerations for Optoelectronic Material Development
The electronic properties of benzoxazole derivatives are critical for their application in optoelectronic devices. The benzoxazole moiety itself is electron-deficient, and its combination with electron-donating or other chromophoric units can lead to materials with interesting charge-transfer characteristics.
Ambipolar Charge Transport: For efficient operation of devices like OLEDs and organic thin-film transistors (OTFTs), materials with balanced electron and hole transport (ambipolarity) are often desired. The phenyl substituent on the benzoxazole core can impact charge transport properties. rsc.org The design of molecules with both electron-donating and electron-accepting moieties is a common strategy to achieve ambipolar charge transport. rsc.orgresearchgate.net In the case of this compound, the phenyl group can contribute to hole transport, while the benzoxazole core facilitates electron transport. The bromine atom, being an electron-withdrawing group, can further modulate the energy levels of the molecule.
Nonlinear Optical (NLO) Properties: Molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant NLO properties, which are crucial for applications in photonics and telecommunications. nih.govacs.org The this compound scaffold can be readily modified to create D-π-A systems. For instance, the bromine atom can be replaced with a strong electron-donating group via cross-coupling reactions, with the phenyl-benzoxazole unit acting as the acceptor and π-bridge. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the NLO properties of such materials. nih.gov
Strategies for Integrating this compound into Polymeric Structures
The incorporation of functional chromophores like this compound into polymeric architectures is a key strategy for fabricating robust and processable organic electronic devices. Several polymerization techniques can be envisioned for this purpose.
The bromo-functionality of this compound is particularly amenable to well-established cross-coupling reactions such as Suzuki, Stille, or Heck reactions. These methods allow for the integration of the benzoxazole unit as a side chain or as part of the main chain of a conjugated polymer. For example, it could be copolymerized with a variety of bifunctional monomers to create polymers with tailored electronic and photophysical properties.
Another approach is the synthesis of a polymerizable group, such as a vinyl or an acetylene, onto the this compound core, which can then be subjected to standard polymerization methods. The synthesis of poly(p-phenylenevinylene) (PPV) derivatives with pendant functional groups is a well-explored route to functional polymers. rsc.org Similarly, polymers containing benzotriazole (B28993) units, which are structurally related to benzoxazoles, have been synthesized for various electronic applications. researchgate.netrsc.org
Design Principles for Benzo[d]oxazole-Based Advanced Materials
The design of advanced materials based on the benzo[d]oxazole scaffold follows several key principles aimed at optimizing their performance for specific applications.
Tuning of Energy Levels: The HOMO and LUMO energy levels of the material are critical for efficient charge injection and transport in electronic devices. These can be precisely tuned by the introduction of electron-donating or electron-withdrawing substituents on the benzoxazole core or the phenyl ring. researchgate.net
Controlling Morphology: The solid-state packing of the molecules significantly influences the charge transport properties of the material. The introduction of bulky substituents or the modification of the polymer backbone can be used to control the intermolecular interactions and the resulting morphology.
Enhancing Stability: High thermal and photochemical stability is crucial for the longevity of organic electronic devices. The inherent stability of the benzoxazole ring is a significant advantage in this regard. Fluorinated benzoxazole polymers, for example, have shown high thermal stability and low dielectric constants. researchgate.net
Solubility and Processability: For solution-based fabrication techniques, the solubility of the material is a key consideration. The introduction of flexible alkyl or alkoxy side chains is a common strategy to improve the solubility of rigid conjugated molecules and polymers without significantly affecting their electronic properties.
Future Research Directions and Outlook for 7 Bromo 5 Phenylbenzo D Oxazole
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzoxazole (B165842) derivatives is well-established, often involving the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative, followed by a cyclization reaction. However, the development of more sustainable and efficient methods for the synthesis of 7-Bromo-5-phenylbenzo[d]oxazole is a crucial first step for future research. Current approaches often rely on traditional heating methods and stoichiometric reagents. Future research should focus on the application of green chemistry principles to minimize waste and energy consumption. nih.gov
| Synthetic Approach | Description | Potential Advantages | Potential Challenges |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the condensation and cyclization steps. | Rapid reaction times, higher yields, and cleaner reaction profiles. | Requires specialized equipment and optimization of reaction conditions. |
| Catalytic Methods | Employing transition metal or organocatalysts to facilitate the key bond-forming reactions. | Lower catalyst loadings, milder reaction conditions, and potential for asymmetric synthesis. | Catalyst cost and sensitivity, and potential for metal contamination in the final product. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Precise control over reaction parameters, enhanced safety for hazardous reactions, and ease of scalability. | Initial setup costs and the need for specialized pumping equipment. |
| One-Pot Procedures | Combining multiple synthetic steps into a single reaction vessel without isolating intermediates. | Reduced solvent usage, time, and cost. | Compatibility of reagents and reaction conditions for all steps can be challenging. |
Exploration of Undiscovered Reactivity Patterns
The chemical reactivity of this compound is largely unexplored. The presence of the bromine atom at the 7-position is a key feature that opens the door to a wide range of post-synthetic modifications.
Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for introducing new functional groups via transition metal-catalyzed cross-coupling reactions.
| Reaction Type | Reagent/Catalyst | Potential Product |
| Suzuki Coupling | Aryl or vinyl boronic acids / Palladium catalyst | 7-Aryl/vinyl-5-phenylbenzo[d]oxazoles |
| Heck Coupling | Alkenes / Palladium catalyst | 7-Alkenyl-5-phenylbenzo[d]oxazoles |
| Buchwald-Hartwig Amination | Amines / Palladium or Copper catalyst | 7-Amino-5-phenylbenzo[d]oxazoles |
| Sonogashira Coupling | Terminal alkynes / Palladium and Copper catalysts | 7-Alkynyl-5-phenylbenzo[d]oxazoles |
Investigating these reactions will not only expand the chemical space around the this compound core but also enable the synthesis of derivatives with tailored electronic and steric properties.
Electrophilic Aromatic Substitution: The phenyl ring and the benzoxazole nucleus itself can be subject to electrophilic substitution reactions, such as nitration, halogenation, and acylation. Understanding the regioselectivity of these reactions is crucial for the controlled synthesis of new derivatives.
Advanced In Situ Spectroscopic Characterization during Reactions
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound, the application of advanced in situ spectroscopic techniques is essential. Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy), process NMR (Nuclear Magnetic Resonance), and in-situ mass spectrometry can provide real-time information about the concentration of reactants, intermediates, and products. This data is invaluable for optimizing reaction conditions, identifying transient species, and elucidating complex reaction pathways.
Synergistic Integration of Experimental and Computational Methodologies
The integration of computational chemistry with experimental studies can significantly accelerate the discovery and development of new this compound derivatives. researchgate.net Density Functional Theory (DFT) calculations can be employed to predict:
Molecular Geometry and Electronic Structure: Understanding the preferred conformations and the distribution of electron density within the molecule.
Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds.
Reactivity Indices: Predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding synthetic efforts.
Reaction Mechanisms: Modeling the transition states and energy profiles of potential reactions to understand their feasibility.
By combining computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to exploring the chemistry of this compound.
Rational Design of Next-Generation Benzo[d]oxazole Derivatives for Specific Chemical Functions
The benzoxazole scaffold is a well-known pharmacophore found in numerous biologically active compounds with a wide range of activities, including anticancer, antimicrobial, and neuroprotective effects. mdpi.com The unique substitution pattern of this compound makes it an attractive starting point for the rational design of next-generation derivatives with specific functions.
Building on the known structure-activity relationships (SAR) of other benzoxazole derivatives, where substitutions at the 2- and 5-positions are often critical for biological activity, future research can systematically modify the 7-bromo and 5-phenyl groups. mdpi.comnih.gov For instance, the introduction of various substituents on the phenyl ring or the replacement of the bromine atom with other functional groups through the cross-coupling reactions mentioned earlier could lead to compounds with enhanced potency and selectivity for specific biological targets. The design of new derivatives can be guided by molecular docking studies to predict their binding affinity to target proteins. researchgate.net
Q & A
Basic: What synthetic methodologies are most effective for preparing 7-Bromo-5-phenylbenzo[d]oxazole, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves halogenation and cyclization steps. For example, bromination can be achieved using brominating agents like NBS (N-bromosuccinimide) in the presence of catalysts. A reflux reaction with DMF as a solvent and potassium carbonate (K₂CO₃) as a base has been reported for analogous benzoxazole derivatives, yielding products after 9 hours of heating . Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
- Catalyst screening: Bases like K₂CO₃ or Cs₂CO₃ improve cyclization efficiency.
- Temperature control: Reflux conditions (~100–150°C) balance reaction speed and side-product formation.
Validate purity via TLC (e.g., hexane:EtOAc = 10:1) and recrystallization from ethanol .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?
Answer:
Key techniques include:
- ¹H/¹³C NMR: Identify aromatic proton environments (e.g., δ 7.66–7.63 ppm for phenyl groups) and bromine-induced deshielding .
- FTIR: Confirm oxazole ring vibrations (e.g., 1597 cm⁻¹ for C=N stretching) .
- Mass spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 264.06) .
Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Advanced: How can researchers address contradictions in spectroscopic or crystallographic data for this compound derivatives?
Answer:
Contradictions may arise from polymorphism, solvent effects, or impurities. Mitigation strategies:
- Repeat experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents).
- High-resolution techniques: Use X-ray crystallography to resolve solid-state structures and compare with solution-phase NMR .
- Computational validation: Employ DFT or molecular dynamics to predict spectra and reconcile discrepancies .
Advanced: What computational approaches are recommended to predict the reactivity or biological activity of this compound?
Answer:
- Molecular docking: Study interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. For example, benzoxazole derivatives have shown binding to thiazole-containing active sites .
- DFT calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in further functionalization .
- QSAR models: Corrogate substituent effects (e.g., bromine’s electron-withdrawing nature) with activity data from in vitro assays .
Basic: What safety protocols are critical when handling brominated aromatic compounds like this compound?
Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of volatile byproducts.
- Storage: Keep in airtight containers away from light and moisture. Consult SDS guidelines for brominated compounds, which may require WGK 3 precautions .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?
Answer:
- Derivatization: Introduce substituents (e.g., -NH₂, -CF₃) at the 5-phenyl or 7-bromo positions to modulate electronic and steric effects .
- In vitro assays: Test antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays for bacteria, MTT assays for cell viability).
- Targeted docking: Focus on enzymes like cytochrome P450 or kinases, leveraging known benzoxazole pharmacophores .
Basic: What purification challenges arise with this compound, and how can they be resolved?
Answer:
- Recrystallization: Use ethanol or ethyl acetate-hexane mixtures to remove polar impurities .
- Column chromatography: Optimize solvent systems (e.g., gradient elution with hexane:EtOAc) for non-polar byproducts.
- Purity monitoring: Combine TLC with HPLC (C18 columns, UV detection at 254 nm) for quantitative analysis .
Advanced: How can the conformational dynamics of this compound be studied in different states (solution vs. solid)?
Answer:
- Solid-state analysis: Use single-crystal X-ray diffraction to determine bond lengths and angles .
- Solution-phase NMR: Compare coupling constants (e.g., ³JHH) to infer rotational freedom of the phenyl group.
- Dynamic NMR (DNMR): Probe temperature-dependent spectral changes to assess rotational barriers .
Basic: What are the key considerations for scaling up the synthesis of this compound without compromising yield?
Answer:
- Batch vs. flow chemistry: Transitioning from batch to continuous flow may improve heat and mass transfer.
- Catalyst recovery: Use heterogeneous catalysts (e.g., immobilized K₂CO₃) to simplify purification.
- Solvent recycling: Implement distillation systems for DMF or ethanol recovery .
Advanced: How can researchers leverage this compound as a building block for complex heterocyclic systems?
Answer:
- Cross-coupling reactions: Utilize Suzuki-Miyaura coupling to replace bromine with aryl/heteroaryl groups .
- Cycloaddition: Engage the oxazole ring in [2+3] cycloadditions with nitrile oxides to form fused polyheterocycles.
- Post-functionalization: Introduce bioorthogonal handles (e.g., alkynes for click chemistry) for targeted drug delivery .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
